An In-depth Technical Guide to Methyl 6-bromo-4-chloronicotinate
An In-depth Technical Guide to Methyl 6-bromo-4-chloronicotinate
CAS Number: 1256789-73-7
This technical guide provides a comprehensive overview of Methyl 6-bromo-4-chloronicotinate, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
Methyl 6-bromo-4-chloronicotinate is a halogenated pyridine derivative with the chemical formula C₇H₅BrClNO₂. Its structure features a pyridine ring substituted with a bromo, a chloro, and a methyl ester group, making it a versatile intermediate for various chemical transformations.
| Property | Value | Reference |
| CAS Number | 1256789-73-7 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |
| Molecular Weight | 250.48 g/mol | [2][3] |
| IUPAC Name | methyl 6-bromo-4-chloropyridine-3-carboxylate | [4] |
| Physical Form | Solid | |
| Purity | Typically ≥96% | [1][3] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis and Experimental Protocols
Hypothetical Synthesis of 6-bromo-4-chloronicotinic Acid
The synthesis of the parent carboxylic acid could potentially be achieved through oxidation of a suitable precursor, such as 6-bromo-4-chloro-3-methylpyridine. This approach is analogous to the industrial production of nicotinic acid from 5-ethyl-2-methylpyridine.[5]
Experimental Protocol (Hypothetical):
-
Oxidation: A solution of 6-bromo-4-chloro-3-methylpyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent) is treated with a strong oxidizing agent, such as potassium permanganate or nitric acid.
-
Heating: The reaction mixture is heated under reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.
-
Work-up: After cooling, the reaction mixture is worked up to remove the oxidant and byproducts. This may involve filtration and acidification of the aqueous solution to precipitate the carboxylic acid.
-
Purification: The crude 6-bromo-4-chloronicotinic acid is then purified by recrystallization from an appropriate solvent.
Esterification to Methyl 6-bromo-4-chloronicotinate
The synthesized 6-bromo-4-chloronicotinic acid can be converted to its methyl ester via standard esterification methods.
Experimental Protocol:
-
Acid Activation: 6-bromo-4-chloronicotinic acid (1.0 eq) is suspended in methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.
-
Reflux: The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure Methyl 6-bromo-4-chloronicotinate.
Applications in Drug Discovery and Development
Methyl 6-bromo-4-chloronicotinate is a valuable building block in the synthesis of pharmacologically active molecules, particularly as an intermediate in the development of inhibitors for key signaling proteins involved in inflammatory diseases.
Precursor for IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. Methyl 6-bromo-4-chloronicotinate serves as a starting material for the synthesis of potent and selective IRAK4 inhibitors.
The bromo and chloro substituents on the pyridine ring offer two distinct reaction sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments to build complex inhibitor structures.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl bromide like Methyl 6-bromo-4-chloronicotinate is as follows:
-
Reaction Setup: In a reaction vessel, combine Methyl 6-bromo-4-chloronicotinate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Intermediate for TNFα Inhibitors
Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that is a key target in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Pyridine-based compounds have been explored as small molecule inhibitors of TNFα production. Methyl 6-bromo-4-chloronicotinate can be utilized as a scaffold to synthesize such inhibitors.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to a Toll-like receptor or an IL-1 receptor. This leads to the recruitment of adaptor proteins, including MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling components like TRAF6 and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.
Experimental Workflow for IRAK4 Inhibitor Synthesis
The synthesis of an IRAK4 inhibitor using Methyl 6-bromo-4-chloronicotinate as a starting material would typically involve a multi-step process, often centered around a key cross-coupling reaction.
